

Preparation of 4-Chloro-1-methylindole-3-carboxaldehyde

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Compound of Interest

Compound Name: 4-Chloro-1-methyl-1H-indole

CAS No.: 77801-91-3

Cat. No.: B3284055

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Strategic Overview

The synthesis of 4-chloro-1-methylindole-3-carboxaldehyde represents a critical functionalization of the indole scaffold, widely utilized in the development of antiviral agents (e.g., RSV fusion inhibitors) and oncology candidates (e.g., KRAS inhibitors).

The presence of the chlorine atom at the C4 position introduces significant steric and electronic challenges compared to the unsubstituted parent indole. The C4-chloro substituent exerts a peri-interaction with the C3 position, potentially hindering electrophilic attack, while its electron-withdrawing nature deactivates the ring.

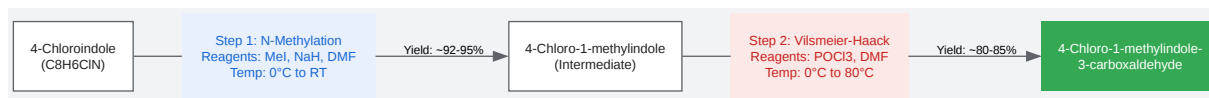
This protocol details a robust, two-step linear sequence designed to maximize regioselectivity and yield:

- Regioselective

-Methylation: Performed first to increase the electron density of the indole ring, thereby facilitating the subsequent electrophilic substitution.

- Vilsmeier-Haack Formylation: Optimized conditions to introduce the aldehyde at C3, overcoming the steric hindrance of the C4-chloro group.

Synthetic Pathway[1][2][3]



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Figure 1: Two-step synthetic route prioritizing N-alkylation to enhance nucleophilicity for the subsequent formylation.

Experimental Protocols

Step 1: Preparation of 4-Chloro-1-methylindole (- Methylation)

Rationale: Methylating the nitrogen first eliminates the acidity of the N-H proton and enhances the nucleophilicity of the C3 carbon via the inductive effect (+I) of the methyl group. This is crucial to counteract the deactivating effect of the 4-chloro substituent.

Safety: Methyl Iodide (MeI) is a suspected carcinogen and highly volatile.[1] Sodium Hydride (NaH) reacts violently with moisture. Perform all operations in a fume hood under inert gas.

Materials

- Substrate: 4-Chloroindole (1.0 eq)
- Electrophile: Iodomethane (MeI) (1.2 eq)
- Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[2]
- Solvent: Anhydrous
-Dimethylformamide (DMF) (10 mL/g of substrate)

Procedure

- Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.
- Base Suspension: Charge the flask with NaH (1.2 eq). Wash with dry hexane (2x) to remove mineral oil if high purity is required (optional for this step). Add anhydrous DMF and cool to 0°C in an ice bath.
- Addition of Substrate: Dissolve 4-chloroindole in a minimum volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15 minutes.
 - Observation: Gas evolution () will occur.^[2] The solution typically turns anion-colored (reddish-brown).
- Deprotonation: Stir at 0°C for 30 minutes until gas evolution ceases.
- Alkylation: Add MeI (1.2 eq) dropwise via syringe. Maintain internal temperature below 10°C.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
 - Monitoring: Check by TLC (Hexane/EtOAc 8:1). The N-H spot should disappear.
- Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).^[2] Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over and concentrate.
- Purification: Usually not required. If necessary, pass through a short silica plug eluting with Hexane/EtOAc (95:5).

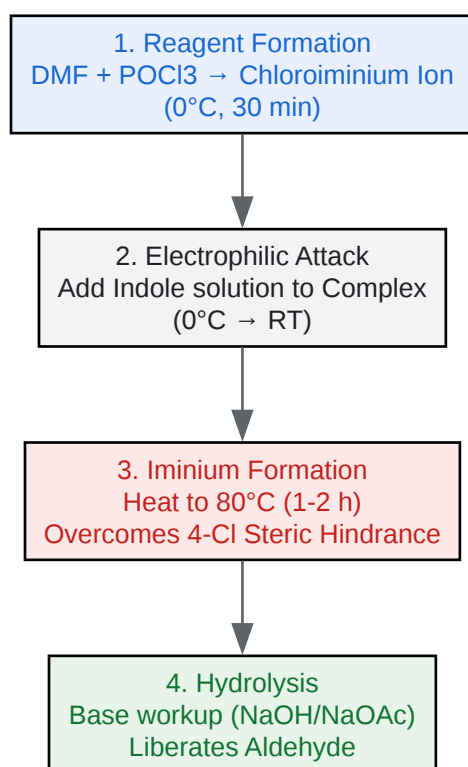
Step 2: Vilsmeier-Haack Formylation

Rationale: The Vilsmeier reagent (chloroiminium ion) is a weak electrophile.^[3] The 4-chloro group sterically shields the C3 position. Therefore, pre-formation of the Vilsmeier reagent and controlled heating are critical for conversion.

Materials

- Substrate: 4-Chloro-1-methylindole (from Step 1) (1.0 eq)
- Reagent: Phosphorus Oxychloride () (1.2 eq)
- Solvent/Reagent: Anhydrous DMF (5.0 eq + solvent volume)
- Quench: 2M NaOH or Saturated Sodium Acetate

Mechanism & Workflow



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Figure 2: Vilsmeier-Haack operational workflow highlighting the critical heating step required for 4-substituted indoles.

Procedure

- Vilsmeier Complex Formation: In a dry flask under

, cool anhydrous DMF (5 mL/g substrate) to 0°C. Add

(1.2 eq) dropwise.

- Critical: Stir for 30 minutes at 0°C. The solution may turn pale yellow or viscous as the chloroiminium salt forms.
- Addition: Dissolve 4-chloro-1-methylindole in DMF (2 mL/g). Add this solution dropwise to the Vilsmeier complex at 0°C.
- Reaction:
 - Allow to warm to RT.^{[4][2][5]} Stir for 30 minutes.
 - Heat: Due to the 4-Cl deactivation, heat the reaction to 80°C for 2–4 hours.
 - Monitoring: TLC (Hexane/EtOAc 4:1). A new, more polar spot (aldehyde) will appear.
- Hydrolysis (Critical): Cool the mixture to RT. Pour the reaction mixture onto crushed ice (~50g).
 - Neutralization: Slowly add 2M NaOH or saturated Sodium Acetate solution with vigorous stirring until pH ~8–9.
 - Precipitation: The product often precipitates as a solid upon basification.
- Isolation:
 - If solid forms: Filter, wash with water, and dry.^[1]
 - If oil forms:^[6] Extract with DCM (3x), wash with brine, dry (), and concentrate.
- Purification: Recrystallize from Ethanol or Methanol. If oil persists, column chromatography (Hexane/EtOAc 4:1) is effective.

Analytical Validation

The 4-chloro substituent introduces specific spectral signatures. The loss of symmetry and the deshielding effect of the aldehyde are key diagnostics.

Table 1: Expected Analytical Data

Feature	Method	Expected Signal / Value	Notes
Aldehyde Proton	NMR	10.2 – 10.5 ppm (s, 1H)	Deshielded singlet; distinctive.
C2 Proton	NMR	8.0 – 8.3 ppm (s, 1H)	Sharp singlet; no coupling to NH.
N-Methyl	NMR	3.8 – 3.9 ppm (s, 3H)	Strong singlet.
Aromatic Region	NMR	3 protons (C5, C6, C7)	Complex splitting; C4 proton is absent.
Carbonyl Carbon	NMR	~185 ppm	Characteristic aldehyde peak.
Appearance	Visual	Pale yellow to off-white solid	Darkens on storage if not pure.
Mass Spec	LC-MS		Chlorine isotope pattern (3:1).

Troubleshooting & Optimization

Problem	Root Cause	Solution
Low Conversion (Step 2)	Steric hindrance at C3 by 4-Cl.	Increase temperature to 90°C; Extend reaction time. Ensure Vilsmeier reagent is pre-formed cold before adding indole.
No Reaction (Step 1)	Wet DMF or old NaH.	Use freshly distilled DMF.[7] Verify NaH activity by adding a drop of water to a small sample (should fizz vigorously).
Product is an Oil	Residual DMF or impurities.	Triturate the oil with cold diethyl ether or pentane to induce crystallization.
N-Formylation	Vilsmeier performed on NH-indole.	Ensure Step 1 (Methylation) is complete before proceeding. If reversing steps, hydrolysis must be vigorous to remove N-formyl byproducts.

References

- Vilsmeier-Haack Reaction Overview
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- Synthesis of Indole-3-carboxaldehydes (General Protocol)
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- Specific 4-Chloroindole Derivatives in Medicinal Chemistry
 - Note: This scaffold is frequently referenced in patents regarding RSV fusion inhibitors and KRAS G12C inhibitors.
 - Example Patent: Indole derivatives as antiviral agents. (Relevant structural analogs).

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